3-Tetradecanone
Overview
Description
3-Tetradecanone, also known as tetradecan-3-one, is an organic compound with the molecular formula C₁₄H₂₈O. It is a ketone with a fourteen-carbon chain and a carbonyl group located at the third carbon. This compound is part of the larger family of aliphatic ketones and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Tetradecanone can be synthesized through several methods:
Friedel-Crafts Acylation: One common method involves the reaction of myristoyl chloride with phenol in the presence of aluminum chloride.
Fries Rearrangement: Another method involves the Fries rearrangement of phenyl myristate with aluminum chloride in tetrachloroethane.
Nencki Reaction: This method involves the reaction of myristic acid with phenol in the presence of zinc chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and relatively high yield.
Chemical Reactions Analysis
3-Tetradecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The carbonyl group in this compound can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in dry ether.
Major Products:
Oxidation: Tetradecanoic acid.
Reduction: 3-Tetradecanol.
Substitution: Tertiary alcohols with varying alkyl groups depending on the Grignard reagent used.
Scientific Research Applications
3-Tetradecanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have explored its role in pheromone signaling in insects.
Medicine: Research is ongoing into its potential antimicrobial properties.
Industry: It is used in the formulation of fragrances and as a flavoring agent.
Mechanism of Action
The mechanism of action of 3-Tetradecanone varies depending on its application:
In Organic Synthesis: It acts as a carbonyl compound, participating in nucleophilic addition and substitution reactions.
In Biological Systems: It may interact with specific receptors or enzymes, influencing biological pathways related to pheromone signaling or antimicrobial activity.
Comparison with Similar Compounds
3-Tetradecanone can be compared with other aliphatic ketones such as:
2-Tetradecanone: Similar structure but with the carbonyl group at the second carbon.
4-Tetradecanone: Carbonyl group located at the fourth carbon.
Hexadecanone: Longer carbon chain with sixteen carbons.
Uniqueness: this compound is unique due to its specific carbonyl position, which influences its reactivity and applications. Its intermediate chain length also makes it suitable for specific industrial and research applications.
Properties
IUPAC Name |
tetradecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHYRSKMMMYUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212073 | |
Record name | Tetradecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 34 deg C; [ChemIDplus] Solid; [Sigma-Aldrich MSDS] | |
Record name | Tetradecan-3-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11582 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-23-2 | |
Record name | 3-Tetradecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Tetradecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Tetradecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetradecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-TETRADECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A6HE775UW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 3-tetradecanone?
A1: this compound is an aliphatic ketone with the molecular formula C14H28O. Its structure consists of a 14-carbon chain with a ketone functional group (C=O) located on the third carbon atom.
Q2: Has this compound been identified in any natural sources?
A2: Yes, this compound has been identified as a component of the essential oil extracted from Ficus capensis leaves. [] Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealed its presence alongside other compounds like carvacrol and caryophyllene oxide. []
Q3: Are there any studies exploring the potential applications of this compound?
A4: Research on this compound applications is currently limited. One study investigated the formation of free radicals from aliphatic ketones, including this compound, upon X-ray irradiation within urea inclusion compounds. [] This research focused on understanding the electron spin resonance properties of the resulting radicals, providing insights into their electronic structure and potential reactivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.